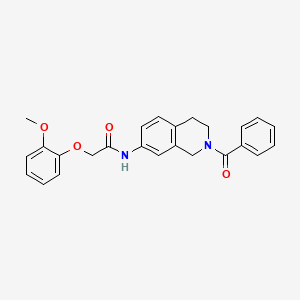
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C25H24N2O4 and its molecular weight is 416.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core with a benzoyl group and a methoxyphenoxy moiety attached to an acetamide functional group. Its molecular formula is C23H25N2O3 with a molecular weight of approximately 393.46 g/mol. The unique structural attributes of this compound suggest various interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N2O3 |
| Molecular Weight | 393.46 g/mol |
| IUPAC Name | This compound |
Neuroprotective Effects
Research on related tetrahydroisoquinoline derivatives has indicated potential neuroprotective effects. For instance, compounds with similar structures have been shown to interact with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), which are critical in mood regulation and neuroprotection .
Anti-inflammatory Properties
Compounds derived from the tetrahydroisoquinoline framework have also demonstrated anti-inflammatory properties. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds indicate that modifications to the tetrahydroisoquinoline core can significantly impact biological activity. For example:
- Substituent Variations : Changing substituents on the benzoyl or acetamide groups can alter receptor affinity and selectivity.
- Core Modifications : Variations in the tetrahydroisoquinoline structure itself have been linked to changes in pharmacological profiles, including increased potency against specific targets .
Case Study 1: Inhibition of Neurotransmitter Reuptake
A study investigating a series of tetrahydroisoquinoline derivatives found that certain modifications enhanced their inhibitory effects on SERT, NET, and DAT. This suggests that this compound could potentially exhibit similar or enhanced activity against these targets if properly modified .
Case Study 2: Anti-inflammatory Activity
Another study focused on tetrahydroisoquinoline derivatives demonstrated significant anti-inflammatory effects in vitro by reducing the production of pro-inflammatory cytokines in macrophage models. This highlights the potential for this compound to exhibit similar therapeutic benefits.
属性
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-22-9-5-6-10-23(22)31-17-24(28)26-21-12-11-18-13-14-27(16-20(18)15-21)25(29)19-7-3-2-4-8-19/h2-12,15H,13-14,16-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTWZTIGNDAWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














